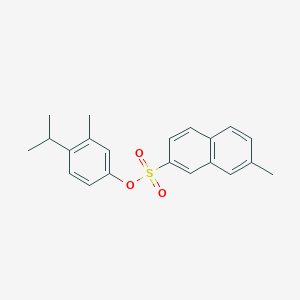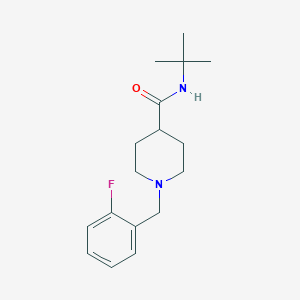![molecular formula C13H18N2OS B4964199 N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide, also known as Sunitinib, is a small molecule inhibitor of receptor tyrosine kinases (RTKs). It is used in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
作用機序
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide works by binding to the ATP-binding site of RTKs and preventing their activation. This leads to a reduction in downstream signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces the expression of genes involved in angiogenesis, cell cycle regulation, and cell survival. It also induces apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the advantages of using N-[(isobutylamino)carbonothioyl]-2-methylbenzamide in lab experiments is its specificity for RTKs. This allows researchers to study the effects of inhibiting specific receptors on cancer cell growth and proliferation. Additionally, this compound has been shown to have a broad spectrum of activity against different types of cancer. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture.
将来の方向性
There are several future directions for the research and development of N-[(isobutylamino)carbonothioyl]-2-methylbenzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. This can help to personalize treatment and improve patient outcomes. Another area of research is the development of combination therapies that can enhance the anti-cancer activity of this compound. Finally, there is a need for the development of more efficient synthesis methods that can increase the yield of this compound and reduce the cost of production.
Conclusion
In conclusion, this compound is a promising anti-cancer drug that has been extensively studied for its ability to inhibit RTKs and reduce the growth and proliferation of cancer cells. Its mechanism of action involves binding to the ATP-binding site of RTKs and preventing their activation. This compound has several biochemical and physiological effects, including the inhibition of angiogenesis and induction of apoptosis. While there are some limitations to using this compound in lab experiments, there are also several future directions for its research and development that can improve its effectiveness and reduce its cost of production.
合成法
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide with isobutylamine followed by the reaction of the resulting intermediate with carbon disulfide. The final product is obtained through the reaction of the intermediate with 4-methylbenzenesulfonyl chloride. The yield of the final product is around 35-40%.
科学的研究の応用
N-[(isobutylamino)carbonothioyl]-2-methylbenzamide has been extensively studied for its anti-cancer properties. It inhibits the activity of several RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). By inhibiting these receptors, this compound reduces the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-methyl-N-(2-methylpropylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)8-14-13(17)15-12(16)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILYXXWDISIBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)

![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)


![dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)



![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4964223.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4964231.png)